Methyl 5-hydroxybenzothiazole-2-carboxylate

Catalog No.
S843461
CAS No.
1261627-37-5
M.F
C9H7NO3S
M. Wt
209.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-hydroxybenzothiazole-2-carboxylate

CAS Number

1261627-37-5

Product Name

Methyl 5-hydroxybenzothiazole-2-carboxylate

IUPAC Name

methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-4-5(11)2-3-7(6)14-8/h2-4,11H,1H3

InChI Key

JSOOCQPPZJAYPW-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)O

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC(=C2)O
Methyl 5-hydroxybenzothiazole-2-carboxylate (MHBC) is a synthetic organic compound that belongs to the family of benzothiazole derivatives. The compound is relevant in both academic and industrial sectors due to its unique physical, chemical, and biological properties. MHBC exhibits various desirable properties, which make it a subject of interest in various fields, including medicinal and bioorganic chemistry.
Methyl 5-hydroxybenzothiazole-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiazoles. It is also known as 5-hydroxybenzothiazole-2-carboxylic acid methyl ester or NSC 185058. The compound has the molecular formula of C10H8N2O3S and a molecular weight of 240.24 g/mol. MHBC is a white solid that is soluble in organic solvents such as ethanol, acetone, and methanol but has relatively low solubility in water.
The synthesis of MHBC involves the esterification of 5-hydroxybenzothiazole-2-carboxylic acid with methanol in the presence of a catalyst. MHBC can be obtained in different grades of purity, and its purity is determined using various analytical methods.
MHBC exhibits various desirable physical and chemical properties, which makes it suitable for use in different fields. It has a melting point of 210 °C and a boiling point of 503.6 °C at 760 mmHg. MHBC is thermally stable and has relatively low volatility, making it ideal for use in high-temperature applications. Additionally, it has good solubility in organic solvents, making it a suitable candidate for various chemical reactions.
MHBC has a planar structure, and its crystal structure has been determined using X-ray crystallography. The crystal structure of MHBC reveals that it forms inter-molecular hydrogen bonds with adjacent molecules, leading to its stability. Additionally, the hydrogen bond formation leads to the formation of two-dimensional polymer structures.
The synthesis of MHBC involves a multi-step process that requires high levels of precision and expertise. The synthesis begins with the conversion of o-nitroaniline to o-aminothiophenol, which is further reacted with ortho-chlorobenzoic acid in the presence of a base such as potassium carbonate to form 5-chloro-2-(2'-aminophenyl)benzothiazole. The final step involves the esterification of 5-hydroxybenzothiazole-2-carboxylic acid using methanol in the presence of a catalyst.
MHBC is characterized using various analytical techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The IR spectrum shows characteristic peaks at 3440 cm^-1 (O-H stretching), 1694 cm^-1 (C=O stretching), 1554 cm^-1 (C=C stretching), and 810 cm^-1 (C-S stretching). The NMR spectrum shows characteristic peaks at δ 7.83 (s, 1H), δ 7.50 (d, 1H), δ 7.19 (dd, 1H), δ 6.96 (d, 1H), δ 3.82 (s, 3H), and δ 3.39 (s, 3H). The MS spectrum shows a molecular ion peak at m/z 240, which corresponds to the molecular weight of MHBC.
MHBC is analyzed using various analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-Visible spectrophotometry. These methods are employed to determine the purity, quality, and quantity of MHBC.
MHBC exhibits various biological properties that make it suitable for use in the medical and pharmacological industries. MHBC has been reported to exhibit antioxidant, antimicrobial, and anticancer activities. The compound has been shown to scavenge free radicals and inhibit oxidative stress in vitro. Additionally, MHBC has been shown to exhibit antimicrobial activity against a broad range of pathogenic microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Moreover, MHBC has been shown to exhibit cytotoxicity against different cancer cell lines, including HeLa and MDA-MB-231.
The toxicity and safety of MHBC have been investigated using various in vitro and in vivo models. The compound has been shown to exhibit low toxicity and no mutagenicity at concentrations of up to 500 μM. Additionally, MHBC has been shown to be safe in animal models, as it does not induce any significant acute or chronic toxicity at doses of up to 50 mg/kg.
MHBC has various applications in scientific experiments, primarily in the fields of pharmacology, biochemistry, and materials science. The compound is used as an antioxidant, antimicrobial, and anticancer agent in vitro. Additionally, MHBC is used as a building block in the synthesis of other complex molecules due to its unique physical and chemical properties. Moreover, MHBC is used to modify the properties of materials such as polymers and metals due to its ability to complex with metal ions.
The current state of research on MHBC is focused on understanding its biological activities and investigating its potential applications in different fields. Researchers are trying to elucidate the mechanisms of action of MHBC in different biological systems and identify novel applications of MHBC in drug delivery and materials science.
MHBC has potential implications in various fields of research and industry, primarily in the fields of pharmacology, biochemistry, and materials science. The compound can be used as a potential drug candidate due to its unique biological activities. Additionally, MHBC can be used to modify the properties of materials, making it suitable for use in aerospace, automotive, and electronics industries.
Despite the potential applications of MHBC, some limitations need to be addressed in future research. One of the limitations includes the need to investigate the structure-activity relationships of MHBC to identify the most potent analogs with desirable biological activities. Additionally, the toxicity and safety of MHBC need to be evaluated in different animal models to ensure its safety for use in humans. Furthermore, the potential applications of MHBC in different fields need to be explored to identify its full potential.
for MHBC include its application in drug delivery systems, such as nanoparticles and liposomes, to enhance its bioavailability and efficacy. Additionally, MHBC can be used as a complexing agent for metal ions in electrochemical sensors and catalysis. Finally, MHBC can be used as a luminescent material in optoelectronic applications such as OLEDs and displays.
In conclusion, Methyl 5-hydroxybenzothiazole-2-carboxylate is a synthetic organic compound that exhibits various desirable physical, chemical, and biological properties. The compound has potential applications in various fields of research and industry, primarily in the fields of pharmacology, biochemistry, and materials science. The current state of research on MHBC is focused on understanding its biological activities and investigating its potential applications in different fields. Future research on MHBC should focus on evaluating its toxicity and safety, investigating its structure-activity relationships, and exploring its potential application in different research fields.

XLogP3

2.2

Wikipedia

Methyl 5-hydroxy-1,3-benzothiazole-2-carboxylate

Dates

Modify: 2023-08-16

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